![molecular formula C13H11ClN2 B14361025 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride CAS No. 93587-79-2](/img/structure/B14361025.png)
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridinium salts with various functional groups.
科学研究应用
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the pyridinium moiety can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ring can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(Cyanomethyl)pyridin-1-ium chloride: Similar structure but with a different substitution pattern on the pyridine ring.
1-(2-Cyanophenyl)pyridin-1-ium chloride: Similar structure but with the cyanophenyl group directly attached to the pyridine ring.
Uniqueness
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a cyanophenyl group and a pyridinium ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
93587-79-2 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15;/h1-9H,11H2;1H/q+1;/p-1 |
InChI 键 |
MREXRVJGNHNXQN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2C#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


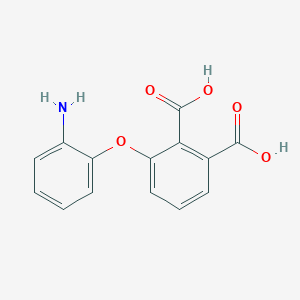
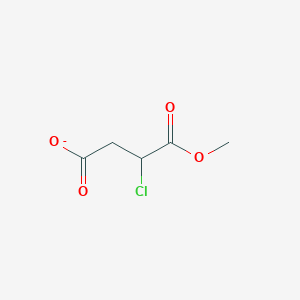
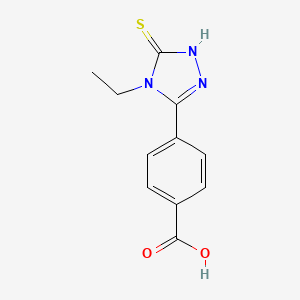
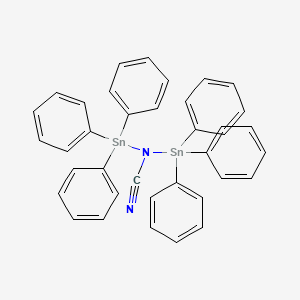
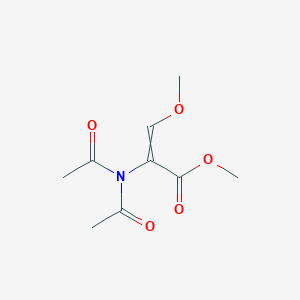
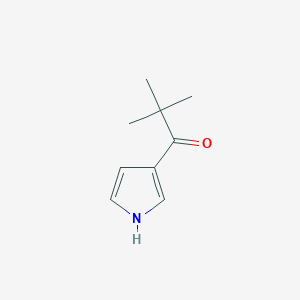
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)

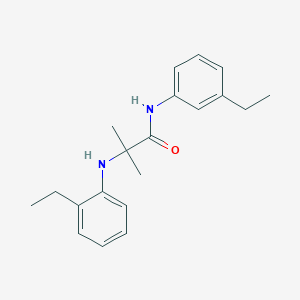
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
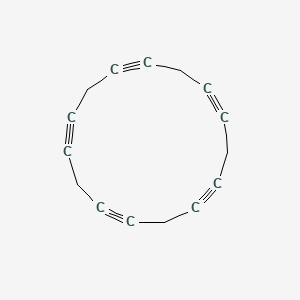
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
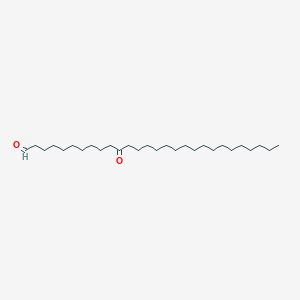
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
